(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position.
Attachment of the Pyrrolidin-1-ylmethyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Benzylidene Moiety: This can be accomplished through condensation reactions with 2,4,5-trimethoxybenzaldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the benzylidene moiety, converting it to a saturated benzyl group.
Substitution: The pyrrolidin-1-ylmethyl group could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuranones, while reduction could produce benzofurans with saturated side chains.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this nature are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, benzofuran derivatives are studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Pyrrolidine: A common structural motif in many biologically active compounds.
Uniqueness
The uniqueness of (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-18-12-20(29-3)19(28-2)10-14(18)11-21-22(26)15-6-7-17(25)16(23(15)30-21)13-24-8-4-5-9-24/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVNTIRLDOCGH-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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